N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide
CAS No.: 215368-41-5
Cat. No.: VC11885575
Molecular Formula: C14H19N3OS
Molecular Weight: 277.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 215368-41-5 |
|---|---|
| Molecular Formula | C14H19N3OS |
| Molecular Weight | 277.39 g/mol |
| IUPAC Name | N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)acetamide |
| Standard InChI | InChI=1S/C14H19N3OS/c1-8(18)16-12-10(7-15)9-6-13(2,3)17-14(4,5)11(9)19-12/h17H,6H2,1-5H3,(H,16,18) |
| Standard InChI Key | YIPUYQIVDMRTNR-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(C2=C(S1)C(NC(C2)(C)C)(C)C)C#N |
| Canonical SMILES | CC(=O)NC1=C(C2=C(S1)C(NC(C2)(C)C)(C)C)C#N |
Introduction
Synthesis and Characterization
The synthesis of compounds with similar structures often involves multi-step reactions using commercially available reagents. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure.
Biological Activities
While specific biological activities of N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide are not detailed in the literature, compounds with similar thieno[2,3-c]pyridine moieties have shown potential in various therapeutic areas, including anticancer and antimicrobial activities.
Research Findings and Potential Applications
Given the lack of direct research on this compound, potential applications can be inferred from related compounds. Thienopyridines, for example, have been explored as antiplatelet agents due to their ability to inhibit the P2Y12 ADP receptor, which is crucial in preventing cardiovascular events .
Table: Potential Biological Activities of Related Compounds
| Compound Type | Biological Activity | Potential Application |
|---|---|---|
| Thienopyridines | Antiplatelet activity | Cardiovascular diseases |
| Thieno[2,3-c]pyridines | Anticancer, antimicrobial | Cancer, infections |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume